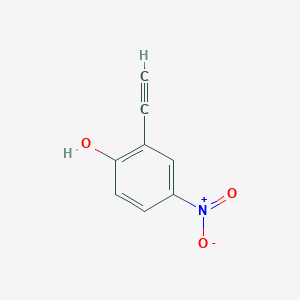

2-Ethynyl-4-nitrophenol

CAS No.: 885951-98-4

Cat. No.: VC8147473

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885951-98-4 |

|---|---|

| Molecular Formula | C8H5NO3 |

| Molecular Weight | 163.13 g/mol |

| IUPAC Name | 2-ethynyl-4-nitrophenol |

| Standard InChI | InChI=1S/C8H5NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h1,3-5,10H |

| Standard InChI Key | UIGDPJSERRIBOZ-UHFFFAOYSA-N |

| SMILES | C#CC1=C(C=CC(=C1)[N+](=O)[O-])O |

| Canonical SMILES | C#CC1=C(C=CC(=C1)[N+](=O)[O-])O |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

2-Ethynyl-4-nitrophenol (hypothetical molecular formula: ) consists of a phenol ring substituted with a nitro group at the para position and an ethynyl group (-C≡CH) at the ortho position relative to the hydroxyl group. This arrangement creates a conjugated system where the electron-withdrawing nitro group and electron-donating hydroxyl group influence the molecule’s electronic properties. The ethynyl group introduces sp-hybridized carbon atoms, potentially enhancing π-conjugation and reactivity in cross-coupling reactions .

Comparative Analysis with Analogues

-

2-Ethynyl-4-nitroaniline () : Replacing the hydroxyl group with an amine (-NH) alters electronic properties but retains the ethynyl-nitro substitution pattern. Its synthesis via Sonogashira coupling (e.g., reacting 2-iodo-4-nitroaniline with trimethylsilylacetylene) suggests a viable route for the phenol derivative .

-

2-Ethoxy-4-nitrophenol () : The ethoxy group (-OCHCH) at the ortho position demonstrates how alkoxy substituents affect solubility and stability, with a density of 1.306 g/cm and boiling point of 342.6°C .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis of 2-ethynyl-4-nitrophenol is documented, methodologies for analogous compounds provide a framework:

-

Sonogashira Coupling:

A palladium-catalyzed reaction between 2-iodo-4-nitrophenol and terminal alkynes (e.g., ethynyltrimethylsilane) could yield the target compound. This approach mirrors the synthesis of 2-ethynyl-4-nitroaniline, where Sakai et al. achieved 89% yield using Pd(PPh) and CuI catalysts . -

Nitro Group Introduction:

Nitration of 2-ethynylphenol using mixed acid (HNO/HSO) may selectively introduce the nitro group at the para position, though regioselectivity challenges require careful optimization .

Key Challenges

-

Steric Hindrance: The ortho ethynyl group may impede nitration at the para position.

-

Functional Group Compatibility: The hydroxyl group’s acidity (pKa ~10 for nitrophenols ) necessitates protecting group strategies during synthesis.

Physicochemical Properties

Predicted Physical Constants

Based on analogues:

-

Boiling Point: Estimated >300°C due to hydrogen bonding and polar nitro group.

-

Solubility: Likely low in water (<1 g/L) but soluble in polar aprotic solvents (e.g., DMF, DMSO).

Spectroscopic Characteristics

-

UV-Vis Absorption: Expected strong absorption near 400 nm due to nitro-aromatic conjugation, as seen in 4-nitrophenol derivatives .

-

Fluorescence Quenching: The hydroxyl and nitro groups may enable electron transfer-based quenching, similar to coumarin-based sensors for 4-nitrophenol .

Reactivity and Functional Applications

Catalytic Reduction

The nitro group in 2-ethynyl-4-nitrophenol could undergo reduction to an amine using NaBH/Ag nanoparticles, a process well-documented for 4-nitrophenol . Kinetic studies show that ethanol-water mixtures (50–75 vol%) enhance reaction rates by stabilizing intermediates .

Polymer and Sensor Design

The ethynyl group’s ability to participate in click chemistry (e.g., azide-alkyne cycloaddition) makes this compound a candidate for:

-

Molecularly Imprinted Polymers (MIPs): Fluorescent MIPs for nitrophenol detection achieve limits of 0.5 nM , suggesting potential for 2-ethynyl-4-nitrophenol in environmental sensing.

-

Conjugated Polymers: Incorporating ethynyl-linked nitrophenol units could yield materials with tunable optoelectronic properties.

Environmental and Toxicological Considerations

Environmental Persistence

Nitrophenols are classified as hazardous due to their persistence and toxicity . While no data exists for 2-ethynyl-4-nitrophenol, structural similarities to 2,4-dinitrophenol (LD oral rat: 30 mg/kg ) warrant caution.

Mitigation Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume